molecular formula C10H20ClNO2 B13581818 tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate

tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate

Cat. No.: B13581818
M. Wt: 221.72 g/mol
InChI Key: JFZAXEITUKTXOO-UHFFFAOYSA-N
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Description

tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound, in particular, may have unique properties and applications due to its specific molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloroethyl isocyanate under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions may convert the compound into different reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloroethyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carbonyl compounds, while substitution may yield various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential effects on biological systems. It could be used in experiments to understand its interactions with enzymes, proteins, and other biomolecules.

Medicine

In medicine, carbamates are often explored for their potential therapeutic properties. This compound may be investigated for its potential use as a drug or a drug precursor.

Industry

In the industrial sector, this compound may be used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(2-chloroethyl)carbamate
  • tert-butyl N-(propan-2-yl)carbamate
  • N-(2-chloroethyl)-N-(propan-2-yl)carbamate

Comparison

Compared to similar compounds, tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate may exhibit unique properties due to the presence of both the tert-butyl and 2-chloroethyl groups

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

tert-butyl N-(2-chloroethyl)-N-propan-2-ylcarbamate

InChI

InChI=1S/C10H20ClNO2/c1-8(2)12(7-6-11)9(13)14-10(3,4)5/h8H,6-7H2,1-5H3

InChI Key

JFZAXEITUKTXOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCl)C(=O)OC(C)(C)C

Origin of Product

United States

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